![molecular formula C5H10O3S B1616876 Cyclopropylmethyl methanesulfonate CAS No. 696-77-5](/img/structure/B1616876.png)
Cyclopropylmethyl methanesulfonate
Overview
Description
Scientific Research Applications
Comparative Studies of Mutagenic Potential
Cyclopropylmethyl methanesulfonate has been studied in comparison to other mutagens. Ethyl methanesulfonate (EMS), closely related to cyclopropylmethyl methanesulfonate, has been analyzed using various assays like host-mediated, dominant lethal, and cytogenetic assays to evaluate its mutagenic potential (Ray et al., 1974).
Influence on Genotoxicity
Research has been conducted on the influence of substances like orange juice over the genotoxicity induced by alkylating agents such as Methyl methanesulfonate (MMS), which is similar to cyclopropylmethyl methanesulfonate (Franke et al., 2005).
Synthesis and Immunomodulant Activity
Studies have investigated the synthesis and immunomodulant and cytoprotector activity of new sulfonic acid azolide derivatives, which include methanesulfonic acid azolides (Purygin et al., 2006).
Microbial Metabolism
Research has explored the microbial metabolism of methanesulfonic acid, a component related to cyclopropylmethyl methanesulfonate, focusing on its role in the biogeochemical cycling of sulfur (Kelly & Murrell, 1999).
Pharmacodynamic Properties
The in vitro pharmacodynamic properties of compounds like Colistin methanesulfonate have been studied against various bacterial strains, providing insight into their effectiveness and mechanism of action (Li et al., 2001).
Mutagenic Effects on Mycobacterium
Ethyl methanesulfonate has been used to study its mutagenic effects on Mycobacterium phlei PA, providing insights relevant to cyclopropylmethyl methanesulfonate (Koníčková-Radochová & Málek, 2008).
Pulmonary and Systemic Pharmacokinetics
The pulmonary and systemic pharmacokinetics of inhaled and intravenous Colistin Methanesulfonate in cystic fibrosis patients have been analyzed, contributing to the understanding of cyclopropylmethyl methanesulfonate's pharmacokinetics (Yapa et al., 2014).
Kinetic Response in Human Cells
The cytotoxic and cytokinetic effects of compounds like 4'-(9-acridinylamino)methanesulfon-m-anisidine on human cells have been studied, providing insights into the cellular response to methanesulfonate compounds (Drewinko et al., 1982).
Synthesis of Cyclopropane Derivatives
Research has been conducted on the base-promoted addition of compounds like 3-methyl-2-butenyl phenyl sulfide to aldehydes and ketones, leading to the synthesis of cyclopropane derivatives, which is relevant to the study of cyclopropylmethyl methanesulfonate (Kondo et al., 1974).
Photoprotective Activity
Studies have also explored the photoprotective activity of methanesulfonic acid sodium salt in models of light-induced retinopathy, contributing to our understanding of the protective effects of methanesulfonate compounds (Wang et al., 2012).
Catalyzed Substitution of Alcohols
The cyclopropenone-catalyzed nucleophilic substitution of alcohols by methanesulfonate ion with inversion of configuration has been described, providing a method relevant to the synthesis of cyclopropylmethyl methanesulfonate (Nacsa & Lambert, 2013).
Determination in Pharmaceuticals
A method for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid, used in pharmaceuticals, has been developed, aiding in the quality control of substances related to cyclopropylmethyl methanesulfonate (Zhou et al., 2017).
Cyclooxygenase-2 Inhibitors
Research on 5-methanesulfonamido-1-indanone derivatives as cyclooxygenase-2 (COX-2) inhibitors has been carried out, which may be relevant to the pharmacological applications of cyclopropylmethyl methanesulfonate (Li et al., 1995).
Cationic Cyclopropyl-Allyl Rearrangement
Studies on the cationic cyclopropyl-allyl rearrangement of sulfonates of cis-1,2-disubstituted cyclopropanols have been conducted, leading to the creation of trisubstituted olefins, which is pertinent to cyclopropylmethyl methanesulfonate (Kananovich et al., 2007).
properties
IUPAC Name |
cyclopropylmethyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-9(6,7)8-4-5-2-3-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGWLBBNYLXXSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80989682 | |
Record name | Cyclopropylmethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80989682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
696-77-5 | |
Record name | Cyclopropanemethanol, methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropylmethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80989682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopropylmethyl methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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